

Probing the Pex5-Pex14 Interaction: An Application Note on Isothermal Titration Calorimetry

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Compound of Interest

Compound Name: *Pex5-pex14 ppi-IN-2*

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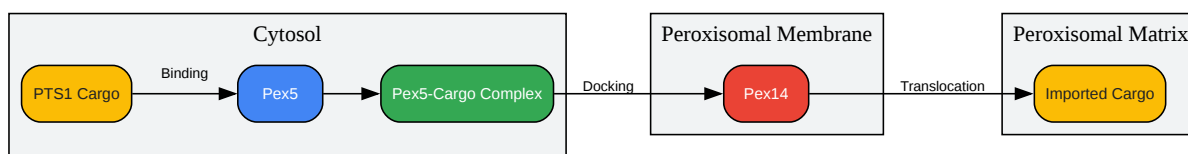
Introduction

The import of proteins into the peroxisomal matrix is a fundamental cellular process orchestrated by a sophisticated machinery of proteins known as peroxins. At the heart of this import pathway lies the crucial interaction between the cytosolic receptor Pex5, which recognizes and binds cargo proteins bearing a peroxisomal targeting signal (PTS1), and the peroxisomal membrane protein Pex14, which serves as the primary docking site for the cargo-laden Pex5.^{[1][2][3]} The Pex5-Pex14 interaction is a critical checkpoint in peroxisomal protein import, making it an attractive target for understanding disease mechanisms and for the development of novel therapeutics.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that allows for the direct, in-solution measurement of the thermodynamic parameters of binding interactions. By precisely measuring the heat released or absorbed during the binding of a ligand to a macromolecule, ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This application note provides a detailed protocol for studying the Pex5-Pex14 interaction using ITC and presents key quantitative data to guide researchers in their experimental design and data interpretation.

Signaling Pathway and Experimental Workflow

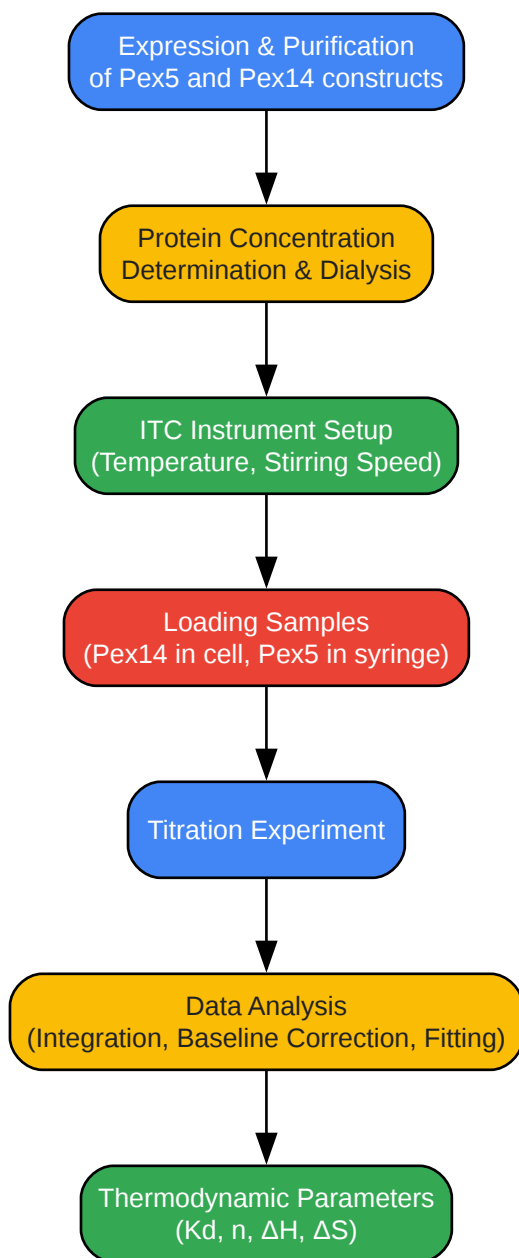
The import of PTS1-containing cargo proteins into the peroxisome begins with their recognition by the Pex5 receptor in the cytosol. The resulting Pex5-cargo complex then translocates to the peroxisomal membrane, where it docks with a complex of peroxins that includes Pex14.[4] The N-terminal region of Pex5 contains multiple WxxxF/Y motifs that interact with the N-terminal domain of Pex14, anchoring the complex to the membrane and facilitating the subsequent translocation of the cargo into the peroxisomal matrix.[1]



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Figure 1: Peroxisomal Protein Import Pathway.

The experimental workflow for characterizing the Pex5-Pex14 interaction by ITC involves several key steps, from the expression and purification of the recombinant proteins to the ITC experiment itself and subsequent data analysis.



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Figure 2: Isothermal Titration Calorimetry Workflow.

Quantitative Data Summary

The interaction between various constructs of Pex5 and the N-terminal domain of Pex14 (Pex14-NTD) has been characterized by ITC, revealing high-affinity binding. The following tables summarize the thermodynamic parameters obtained from different studies.

Table 1: Thermodynamic Parameters of Pex5-Pex14 Interaction in Aqueous Buffer

Interacting Proteins	Kd (nM)	n (Stoichiometry)	ΔH (kcal/mol)	$-T\Delta S$ (kcal/mol)	Reference
Pex5 (1-110) vs Pex14-NTD	157 ± 9	1:1	-	-	
Pex5 (116-124 peptide) vs Pex14(N)	470	~1	-	-	
Pex5 (113-127 peptide) vs Pex14(N)	120	~1	-	-	
Pex5 (108-127 peptide) vs Pex14(N)	70	~1	-	-	
Pex5 NTD (1-315) vs Pex14 NTD (1-104)	150	-	-22.5	13.2	

Table 2: Influence of a Membrane-Mimicking Environment on Pex5-Pex14 Interaction

Interacting Proteins	Kd (nM)	n (Stoichiometry)	ΔH (kcal/mol)	$-T\Delta S$ (kcal/mol)	Reference
Pex5 NTD (1-315) vs Pex14 NTD (1-104) in bicelles	250	-	-9.0	-0.3	

These data indicate that the interaction is primarily enthalpy-driven, which is characteristic of interactions involving significant hydrogen bonding and van der Waals forces. Interestingly, the presence of a membrane-like environment, mimicked by bicelles, slightly reduces the binding affinity, with a significant decrease in the enthalpic contribution that is compensated by a favorable change in entropy. This suggests that the membrane environment may induce conformational changes in the proteins that affect their interaction.

Experimental Protocols

Recombinant Protein Expression and Purification

Successful ITC experiments rely on highly pure and well-characterized protein samples. The following is a general protocol for the expression and purification of human Pex5 and Pex14 constructs. Specific details may need to be optimized for the particular constructs and expression system used.

a. Expression:

- Transform E. coli (e.g., BL21(DE3) strain) with expression plasmids encoding His-tagged Pex5 and Pex14 constructs.
- Grow the cells in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with 0.5-1 mM isopropyl β -D-1-thiogalactopyranoside (IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
- Harvest the cells by centrifugation and store the cell pellets at -80°C.

b. Purification:

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 μ g/mL DNase I).
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation at high speed (e.g., 40,000 x g) for 45 minutes at 4°C.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- (Optional) If a tag-free protein is required, perform tag cleavage using a specific protease (e.g., TEV protease) followed by a second Ni-NTA step to remove the uncleaved protein and the protease.
- Further purify the protein by size-exclusion chromatography (gel filtration) using a buffer suitable for ITC experiments (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
- Assess protein purity by SDS-PAGE and concentration by measuring absorbance at 280 nm using the calculated extinction coefficient.

Isothermal Titration Calorimetry (ITC) Protocol

a. Sample Preparation:

- Dialyze both protein samples (Pex14-NTD and Pex5 construct) extensively against the same batch of ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.
- After dialysis, determine the final protein concentrations accurately. Typical concentrations for an ITC experiment are 25-57 μ M Pex14(N) in the sample cell and 500-700 μ M of a Pex5 peptide in the titration syringe. For full-length proteins, concentrations may need to be adjusted; for example, 30 μ M Pex14 in the cell and 50 μ M Pex5 in the syringe has been used.
- Degas the protein samples immediately before the experiment to prevent the formation of air bubbles in the cell and syringe.

b. ITC Experiment:

- Set the experimental temperature, typically at 297 K (24°C).
- Set the stirring speed to approximately 300 rpm.

- Equilibrate the instrument until a stable baseline is achieved.
- Perform an initial injection of a small volume (e.g., 1-2 μL) to remove any air from the syringe tip and to assess the heat of dilution.
- Perform a series of subsequent injections (e.g., 18 injections of 10-12 μL) with a spacing of 300 seconds between injections to allow the system to return to baseline.
- Perform a control experiment by titrating the ligand (Pex5) into the buffer alone to determine the heat of dilution.

c. Data Analysis:

- Subtract the heat of dilution from the raw titration data.
- Integrate the area under each injection peak to obtain the heat change per injection.
- Plot the heat change per mole of injectant against the molar ratio of the interacting partners.
- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.
- The fitting will yield the thermodynamic parameters: K_d (or K_a), n , and ΔH . The change in entropy (ΔS) can be calculated from the Gibbs free energy equation: $\Delta G = \Delta H - T\Delta S = -RT\ln(K_a)$.

Conclusion

Isothermal Titration Calorimetry provides a robust and direct method for the quantitative characterization of the Pex5-Pex14 interaction. The detailed protocols and summary of existing data presented in this application note serve as a valuable resource for researchers investigating the molecular mechanisms of peroxisomal protein import and for those in the field of drug development targeting this essential cellular pathway. The ability of ITC to provide a complete thermodynamic signature of the binding event offers deep insights into the driving forces of this critical protein-protein interaction.

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References

- 1. Structural basis for competitive interactions of Pex14 with the import receptors Pex5 and Pex19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Structural basis for competitive interactions of Pex14 with the import receptors Pex5 and Pex19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEX5 translocation into and out of peroxisomes drives matrix protein import - PMC [pmc.ncbi.nlm.nih.gov]
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